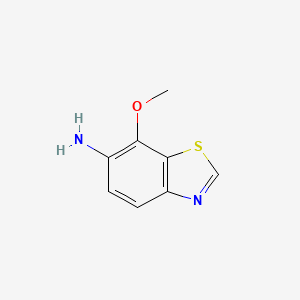
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyrazine Ring Formation: The pyrazine ring can be introduced through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.
Chlorophenoxy Substitution: The chlorophenoxy group can be attached via nucleophilic aromatic substitution reactions using chlorophenol and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Benzimidazole-based drugs are used to treat a variety of conditions, including infections and cancer. The specific activity of this compound would depend on its interaction with biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various applications.
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Pyrazine Derivatives: Compounds like pyrazinamide, used in the treatment of tuberculosis.
Uniqueness
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine is unique due to its specific combination of benzimidazole and pyrazine rings, along with the chlorophenoxy group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C17H12ClN5O |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine |
InChI |
InChI=1S/C17H12ClN5O/c18-10-4-3-5-11(8-10)24-14-9-20-16(19)15(23-14)17-21-12-6-1-2-7-13(12)22-17/h1-9H,(H2,19,20)(H,21,22) |
InChIキー |
ZROZFYSOHMOSJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC(=CN=C3N)OC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)




